molecular formula C20H23ClN2O3 B2686765 1-(4-((3-Chloropyridin-2-yl)oxy)piperidin-1-yl)-2-(4-ethoxyphenyl)ethanone CAS No. 1448051-67-9

1-(4-((3-Chloropyridin-2-yl)oxy)piperidin-1-yl)-2-(4-ethoxyphenyl)ethanone

Cat. No.: B2686765
CAS No.: 1448051-67-9
M. Wt: 374.87
InChI Key: XJSPDZVWNBAPDN-UHFFFAOYSA-N
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Description

1-(4-((3-Chloropyridin-2-yl)oxy)piperidin-1-yl)-2-(4-ethoxyphenyl)ethanone is a complex organic compound that features a combination of pyridine, piperidine, and ethanone moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-((3-Chloropyridin-2-yl)oxy)piperidin-1-yl)-2-(4-ethoxyphenyl)ethanone typically involves multiple steps:

    Formation of the Pyridine Derivative: The starting material, 3-chloropyridine, undergoes a nucleophilic substitution reaction with an appropriate piperidine derivative to form 3-chloropyridin-2-yl piperidine.

    Ether Formation: The intermediate is then subjected to etherification with 4-ethoxyphenol under basic conditions to form the desired ether linkage.

    Ketone Formation: Finally, the compound is subjected to Friedel-Crafts acylation using ethanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride to form the ethanone moiety.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(4-((3-Chloropyridin-2-yl)oxy)piperidin-1-yl)-2-(4-ethoxyphenyl)ethanone can undergo various types of chemical reactions:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol or reduce the pyridine ring.

    Substitution: The chloropyridine moiety can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation can be used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic or neutral conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could produce alcohols or reduced pyridine derivatives.

Scientific Research Applications

1-(4-((3-Chloropyridin-2-yl)oxy)piperidin-1-yl)-2-(4-ethoxyphenyl)ethanone has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a lead compound for the development of new pharmaceuticals, particularly those targeting neurological or inflammatory conditions.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-(4-((3-Chloropyridin-2-yl)oxy)piperidin-1-yl)-2-(4-ethoxyphenyl)ethanone depends on its specific application:

    Biological Activity: In medicinal chemistry, the compound may interact with specific receptors or enzymes, modulating their activity and leading to therapeutic effects.

    Chemical Reactivity: The compound’s reactivity is influenced by the electronic and steric properties of its functional groups, which dictate its behavior in various chemical reactions.

Comparison with Similar Compounds

Similar Compounds

    1-(4-(Pyridin-2-yloxy)piperidin-1-yl)-2-(4-methoxyphenyl)ethanone: Similar structure but with a methoxy group instead of an ethoxy group.

    1-(4-(3-Chloropyridin-2-yl)piperidin-1-yl)-2-(4-ethoxyphenyl)ethanone: Lacks the ether linkage present in the target compound.

Properties

IUPAC Name

1-[4-(3-chloropyridin-2-yl)oxypiperidin-1-yl]-2-(4-ethoxyphenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23ClN2O3/c1-2-25-16-7-5-15(6-8-16)14-19(24)23-12-9-17(10-13-23)26-20-18(21)4-3-11-22-20/h3-8,11,17H,2,9-10,12-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJSPDZVWNBAPDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CC(=O)N2CCC(CC2)OC3=C(C=CC=N3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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